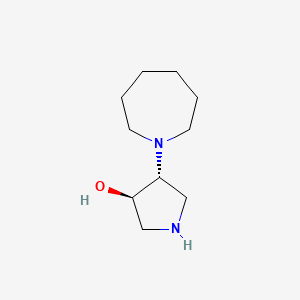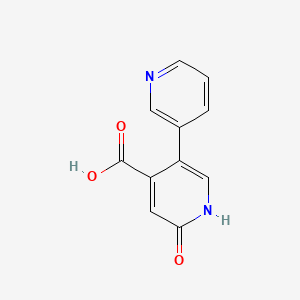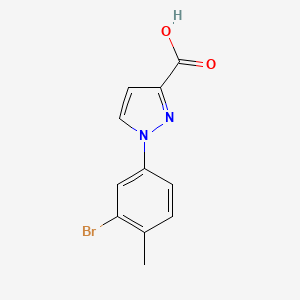
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with an azepane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and azepane.
Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the azepane group. This can be achieved through nucleophilic substitution reactions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (3R,4R) enantiomer. This can be done using chiral chromatography or crystallization methods.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts and reaction conditions to minimize by-products and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azepane or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrrolidine or azepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-4-(azepan-1-yl)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.
4-(azepan-1-yl)pyrrolidine: A similar compound lacking the hydroxyl group.
4-(piperidin-1-yl)pyrrolidin-3-ol: A compound with a piperidine ring instead of an azepane ring.
Uniqueness
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both azepane and pyrrolidine rings. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-8-11-7-9(10)12-5-3-1-2-4-6-12/h9-11,13H,1-8H2/t9-,10-/m1/s1 |
Clé InChI |
WXOZYPXAYQJWGV-NXEZZACHSA-N |
SMILES isomérique |
C1CCCN(CC1)[C@@H]2CNC[C@H]2O |
SMILES canonique |
C1CCCN(CC1)C2CNCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)





![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)

![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)




